3-(3-fluorophenyl)-7-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)-7-(4-methoxyphenyl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. This compound is characterized by the presence of fluorine and methoxy substituents on the phenyl rings, which can significantly influence its chemical properties and biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 3-(3-fluorophenyl)-7-(4-methoxyphenyl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one can be achieved through several synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward, making it suitable for both laboratory and industrial production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield thiazolidine derivatives .
Scientific Research Applications
3-(3-Fluorophenyl)-7-(4-methoxyphenyl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one has a wide range of applications in scientific research. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its unique structural features and biological activities. In material science, this compound is explored for its electronic properties, making it a candidate for use in organic electronics and photovoltaics . Additionally, its ability to form stable complexes with various metal ions makes it useful in coordination chemistry and catalysis .
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-7-(4-methoxyphenyl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Compared to other similar compounds, 3-(3-fluorophenyl)-7-(4-methoxyphenyl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one stands out due to its unique combination of fluorine and methoxy substituents. Similar compounds include thiazolo[3,2-b]triazole, triazolo[1,5-a]pyrimidine, and triazolo[3,4-b][1,3,4]thiadiazine . These compounds share the thiazolo core structure but differ in their substituents and overall chemical properties. The presence of fluorine in 3-(3-fluorophenyl)-7-(4-methoxyphenyl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one can enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H15FN2O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-7-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C19H15FN2O2S/c1-24-14-7-5-11(6-8-14)15-10-16(23)21-18-17(22-25-19(15)18)12-3-2-4-13(20)9-12/h2-9,15H,10H2,1H3,(H,21,23) |
InChI Key |
IMAGHGDSXSFNFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC3=C2SN=C3C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.